molecular formula C7H7NO3 B11918851 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol CAS No. 349660-79-3

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol

Cat. No.: B11918851
CAS No.: 349660-79-3
M. Wt: 153.14 g/mol
InChI Key: YIAZXUFZAYNWTP-YWEYNIOJSA-N
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Description

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is an aromatic organic compound with the molecular formula C7H7NO3. It is a derivative of benzene, featuring two hydroxyl groups and a hydroxyiminomethyl group. This compound is a type of phenol and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.

    Catechol (benzene-1,2-diol): Hydroxyl groups in the ortho position.

    Resorcinol (benzene-1,3-diol): Hydroxyl groups in the meta position.

Uniqueness

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

349660-79-3

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4-

InChI Key

YIAZXUFZAYNWTP-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NO

Origin of Product

United States

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